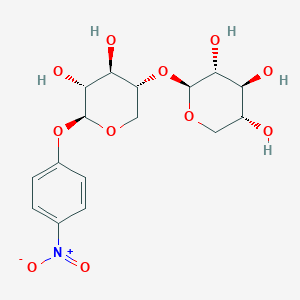
beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl-: is a compound that belongs to the class of xylosides. It is characterized by the presence of a beta-D-xylopyranose moiety in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group . This compound is often used as a chromogenic substrate for beta-xylosidase, yielding a yellow solution upon cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- typically involves the glycosylation of a suitable acceptor with a glycosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosidic bond formation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, leading to the formation of various substituted derivatives.
Major Products Formed:
Hydrolysis: 4-nitrophenol and beta-D-xylopyranose.
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
Beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- has a wide range of applications in scientific research :
Mechanism of Action
The mechanism of action of beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- involves its cleavage by beta-xylosidase enzymes. The enzyme hydrolyzes the glycosidic bond, releasing 4-nitrophenol, which can be quantified by colorimetric detection . This reaction is often used to measure the activity of beta-xylosidase in various biological samples .
Comparison with Similar Compounds
4-Nitrophenyl beta-D-glucopyranoside: A similar compound used as a substrate for beta-glucosidase.
4-Nitrophenyl alpha-D-xylopyranoside: Another xyloside with a similar structure but different anomeric configuration.
4-Nitrophenyl beta-D-galactopyranoside: Used as a substrate for beta-galactosidase.
Uniqueness: Beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- is unique due to its specific use as a substrate for beta-xylosidase, making it valuable in studies involving this enzyme . Its chromogenic properties also make it a useful tool in diagnostic assays and research applications .
Properties
CAS No. |
6819-07-4 |
|---|---|
Molecular Formula |
C16H21NO11 |
Molecular Weight |
403.34 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H21NO11/c18-9-5-25-16(13(21)11(9)19)28-10-6-26-15(14(22)12(10)20)27-8-3-1-7(2-4-8)17(23)24/h1-4,9-16,18-22H,5-6H2/t9-,10-,11+,12+,13-,14-,15+,16+/m1/s1 |
InChI Key |
LPCFVCUKBNKNBF-DDJMUGOQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















